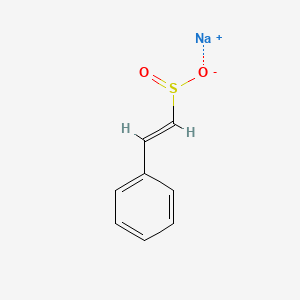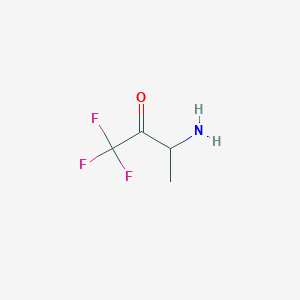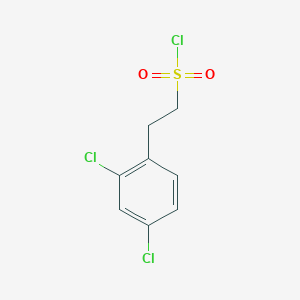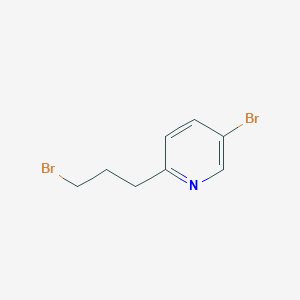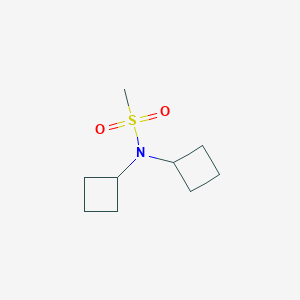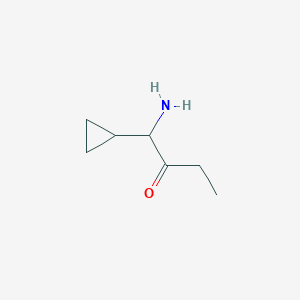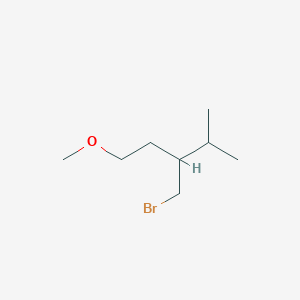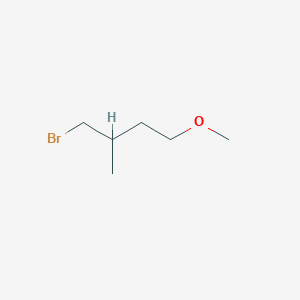
1-Bromo-4-methoxy-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-methoxy-2-methylbutane is an organic compound with the molecular formula C6H13BrO. It is a brominated ether, characterized by a bromine atom attached to a butane chain that also contains a methoxy group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-2-methylbutane can be synthesized through several methods. One common method involves the bromination of 4-methoxy-2-methylbutane using a brominating agent such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-methoxy-2-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Products include 4-methoxy-2-methylbutanol, 4-methoxy-2-methylbutanenitrile, and 4-methoxy-2-methylbutylamine.
Elimination: Major products are 4-methoxy-2-methyl-1-butene and 4-methoxy-2-methyl-2-butene.
Oxidation: Products include 4-methoxy-2-methylbutanal and 4-methoxy-2-methylbutanoic acid.
Applications De Recherche Scientifique
1-Bromo-4-methoxy-2-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Utilized in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-methoxy-2-methylbutane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates the formation of this intermediate, which then undergoes further transformation depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-methoxybutane: Lacks the methyl group present in 1-Bromo-4-methoxy-2-methylbutane.
1-Bromo-2-methylbutane: Does not contain the methoxy group.
4-Bromo-2-methylbutane: The bromine atom is positioned differently.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a bromine atom on the same butane chain, which allows it to participate in a diverse range of chemical reactions. This combination of functional groups makes it a versatile compound in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C6H13BrO |
|---|---|
Poids moléculaire |
181.07 g/mol |
Nom IUPAC |
1-bromo-4-methoxy-2-methylbutane |
InChI |
InChI=1S/C6H13BrO/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3 |
Clé InChI |
FNBXXRBYYNSJCB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)
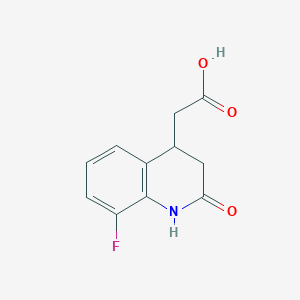
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)
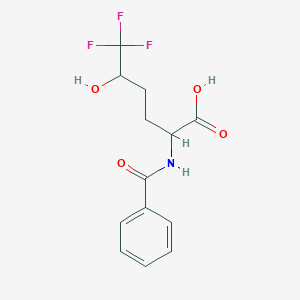
![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)
